![molecular formula C10H14ClNO B1378623 3-Amino-1-phenylbutan-2-one hydrochloride CAS No. 191104-46-8](/img/structure/B1378623.png)
3-Amino-1-phenylbutan-2-one hydrochloride
Overview
Description
3-Amino-1-phenylbutan-2-one hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a powder at room temperature . The IUPAC name for this compound is 3-amino-1-phenylbutan-2-one hydrochloride . The compound has a molecular weight of 199.68 .
Molecular Structure Analysis
The molecular structure of 3-Amino-1-phenylbutan-2-one hydrochloride can be represented by the SMILES notation:CC(C(=O)CC1=CC=CC=C1)N.Cl
. This notation represents the structure of the molecule in terms of the atoms present and their connectivity.
Scientific Research Applications
Synthesis and Derivative Applications
- The reactivity of compounds similar to 3-Amino-1-phenylbutan-2-one hydrochloride has been utilized in the synthesis of tetrazole-containing derivatives, leveraging the amino and carboxy terminal groups for preparation. These derivatives, including 4-(tetrazol-1-yl)-3phenylbutanoic acid, have shown promise in various applications due to their unique structural properties, demonstrating the chemical's versatility in synthetic organic chemistry (Putis, Shuvalova, & Ostrovskii, 2008).
Antimycobacterial Activities
- The synthesis and investigation of hydroxyethylsulfonamides derived from 3-Amino-1-phenylbutan-2-one hydrochloride analogs have shown antimycobacterial activities against M. tuberculosis. This research underscores the potential of these compounds in developing new therapeutic agents for tuberculosis treatment, highlighting the significance of the free amino group and sulphonamide moiety for biological activity (Moreth, Gomes, Lourenço, Soares, Rocha, Kaiser, de Souza, Wardell, & Wardell, 2014).
Biochemical Studies
- Investigations into the potentiometric titrations of primary amines, including 3-amino-1-phenylbutane, have been carried out to understand their behavior in non-aqueous solvents. This study provides valuable insights into the chemical properties of amines like 3-Amino-1-phenylbutan-2-one hydrochloride, contributing to analytical chemistry and potentially aiding in the development of new analytical methodologies (Kocaoba, Aydogan, & Afşar, 2008).
Synthetic Methodologies and Chemical Properties
- The chemical has been a focus in studies aiming to develop efficient synthetic methodologies for antiviral drug intermediates. One study reported on enhancing the catalytic efficiency of short-chain dehydrogenase/reductase for the bioreduction of bulky substrates related to 3-Amino-1-phenylbutan-2-one hydrochloride, showing potential in pharmaceutical synthesis and industrial applications (Wu, Zheng, Xiong, Yang, Jiang, Meng, & Shao, 2019).
Safety and Hazards
Mechanism of Action
- For instance, epinephrine (also known as adrenaline) acts on adrenergic receptors, specifically beta-1 receptors, which leads to increased heart rate, myocardial contractility, and renin release .
- Similarly, buspirone interacts with 5-HT1A receptors in the brain, enhancing serotonergic activity and contributing to its anxiolytic effects .
Target of Action
properties
IUPAC Name |
3-amino-1-phenylbutan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8(11)10(12)7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLGHQKJOEJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenylbutan-2-one hydrochloride | |
CAS RN |
191104-46-8 | |
Record name | 3-amino-1-phenylbutan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.